molecular formula C11H15NO B1604074 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 535935-61-6

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1604074
CAS No.: 535935-61-6
M. Wt: 177.24 g/mol
InChI Key: XLTXOTBJARCSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15NO It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 8th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxy-1-tetralone.

    Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the reaction with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and amine group play crucial roles in binding to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making the compound valuable in medicinal research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • 1,2,3,4-Tetrahydronaphthalen-1-amine

Uniqueness

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXOTBJARCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622936
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535935-61-6
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ) 7.13, 6.73, 4.21, 3.87, 2.78-2.72, 1.88; HRMS (FAB) calcd for C11H15NO+H 178.1232, found 178.1232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.